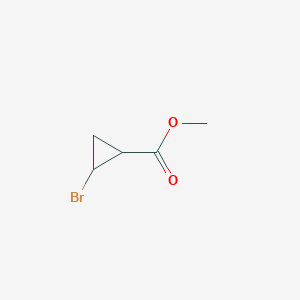

Methyl 2-bromocyclopropanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVUTKNZCLEVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Bromocyclopropanecarboxylate and Its Analogues

Direct Halogenation Strategies of Cyclopropanecarboxylates

Direct halogenation of pre-existing cyclopropane (B1198618) rings offers a straightforward approach to bromo-substituted cyclopropanes. These methods typically involve the substitution of a leaving group or the opening of a reactive intermediate.

Bromodecarboxylation Approaches to Brominated Cyclopropane Systems

The Hunsdiecker reaction, and its modifications, provides a classic method for the conversion of carboxylic acids to alkyl halides via decarboxylation. wikipedia.orgbyjus.com This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen, such as bromine. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical chain mechanism, initiated by the formation of an acyl hypobromite (B1234621) intermediate. byjus.com

While widely used for aliphatic and some aromatic acids, the application of the Hunsdiecker reaction to cyclopropanecarboxylic acids can be influenced by the stability of the resulting cyclopropyl (B3062369) radical. The yields of the desired bromocyclopropane (B120050) can be variable and are sensitive to reaction conditions, including the presence of moisture. acs.org For instance, the reaction of silver cyclopropanecarboxylate (B1236923) with bromine is a known method for the synthesis of bromocyclopropane. Modifications of the Hunsdiecker reaction, such as using mercuric oxide (Cristol-Firth modification) or lead tetraacetate (Kochi reaction), have also been developed to improve yields and expand the substrate scope. wikipedia.orgacs.org A chemoenzymatic approach to the Hunsdiecker-type bromodecarboxylation of α,β-unsaturated carboxylic acids has also been reported, utilizing the chloroperoxidase from Curvularia inaequalis to generate hypobromite in situ. acs.org

| Reaction Name | Reagents | Key Features |

| Hunsdiecker Reaction | Silver carboxylate, Bromine | Classic method, sensitive to moisture, proceeds via radical intermediates. wikipedia.orgbyjus.comacs.org |

| Cristol-Firth Modification | Carboxylic acid, Mercuric oxide, Bromine | Avoids the need for pre-formed silver salts. wikipedia.org |

| Kochi Reaction | Carboxylic acid, Lead(IV) acetate, Lithium bromide | Effective for a range of acids. wikipedia.org |

| Chemoenzymatic Hunsdiecker-type Reaction | α,β-Unsaturated carboxylic acid, Vanadium chloroperoxidase, H₂O₂, Bromide | Enzymatic generation of hypobromite under mild conditions. acs.org |

Oxidative Ring Opening of Cyclopropanone (B1606653) Precursors

An alternative strategy for the synthesis of bromo-substituted cyclopropane derivatives involves the oxidative ring-opening of cyclopropanone precursors. Cyclopropanols and their silyl (B83357) ether derivatives are commonly used as stable and accessible synthetic equivalents of cyclopropanones. The reaction of these precursors with an electrophilic bromine source leads to the formation of β-bromo ketones through the cleavage of a carbon-carbon bond in the cyclopropane ring. organic-chemistry.orgrsc.org

For example, the treatment of trimethylsilyl (B98337) cyclopropyl ethers with bromine in dichloromethane (B109758) at low temperatures affords β-bromo ketones in high yields. rsc.org This method is advantageous as the by-product, trimethylsilyl bromide, is neutral and easily removed. rsc.org Similarly, the oxidation of cyclopropanols in the presence of a bromide source, often mediated by an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN), can also yield β-bromo ketones. organic-chemistry.orgnih.gov The regioselectivity of the ring opening is a key consideration in these reactions, with the halide typically adding to the less substituted carbon of the cyclopropane ring. nih.gov

| Precursor | Reagents | Product |

| Trimethylsilyl cyclopropyl ether | Br₂ in CH₂Cl₂ | β-Bromo ketone |

| Cyclopropanol | Ceric Ammonium Nitrate (CAN), Bromide source | β-Bromo ketone |

Synthesis via Cyclopropanation Reactions

The construction of the cyclopropane ring itself, with the desired bromine substituent already in place or introduced during the reaction, is a powerful and widely employed approach.

Diastereoselective Cyclopropanation of Olefins

The reaction of carbenes or carbenoids with olefins is a fundamental method for the synthesis of cyclopropanes. When the olefin or the carbene precursor is appropriately substituted, this reaction can proceed with high diastereoselectivity. The cyclopropanation of electron-deficient olefins, such as acrylates, is a well-established method for the synthesis of cyclopropanecarboxylates. acs.orgnih.govrochester.edu

The use of chiral catalysts can enable enantioselective cyclopropanation. For instance, engineered myoglobins have been shown to catalyze the asymmetric cyclopropanation of electron-deficient alkenes with diazoesters, affording cyclopropane products with high diastereo- and enantioselectivity. acs.orgnih.govrochester.edu The mechanism of these reactions can be tuned by modifying the catalyst, sometimes proceeding through a radical mechanism rather than the more common electrophilic pathway. acs.orgrochester.edu Electrochemical methods have also been developed for the diastereoselective cyclopropanation of unactivated alkenes with methylene (B1212753) pronucleophiles. nih.gov

Simmons-Smith Type Reactions for Substituted Cyclopropanes

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.orgchemistry-reaction.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orglibretexts.org

Modifications of the Simmons-Smith reaction allow for the introduction of substituents onto the cyclopropane ring. For example, the use of bromoform (B151600) (CHBr₃) or iodoform (B1672029) (CHI₃) in place of diiodomethane, in the presence of diethylzinc, can lead to the formation of dibromo- or diiodocyclopropanes, respectively. nih.govyoutube.com The reactivity in Simmons-Smith reactions is influenced by the electronic nature of the alkene, with electron-rich olefins generally reacting faster. chemistry-reaction.com The presence of directing groups, such as hydroxyl groups, on the alkene substrate can also influence the stereochemical outcome of the reaction. chemistry-reaction.com

| Reagent System | Carbene/Carbenoid Source | Resulting Cyclopropane |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Unsubstituted |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Unsubstituted |

| With Bromoform | CHBr₃ + Et₂Zn | Dibromo-substituted |

| With Iodoform | CHI₃ + Et₂Zn | Diiodo-substituted |

Dibromocyclopropanation of α-Bromoacrylates

The addition of dibromocarbene (:CBr₂) to alkenes is a direct method for the synthesis of dibromocyclopropanes. Dibromocarbene is typically generated in situ from bromoform and a strong base, such as potassium tert-butoxide. youtube.commasterorganicchemistry.com The reaction of dibromocarbene with electron-deficient alkenes, such as α,β-unsaturated esters, provides a route to highly functionalized cyclopropanes.

The reaction of dibromocarbene with an α-bromoacrylate would be expected to yield a tribrominated cyclopropanecarboxylate. The electrophilic nature of the carbene suggests that it will react readily with the electron-deficient double bond of the acrylate (B77674). The stereochemical outcome of the addition would be influenced by the steric and electronic properties of the substituents on the acrylate. While the direct dibromocyclopropanation of α-bromoacrylates is a plausible synthetic route, the reactivity and selectivity would need to be carefully controlled to achieve the desired product in good yield.

Functional Group Interconversion and Derivatization Routes to Brominated Cyclopropanecarboxylates

Functional group interconversion provides a powerful avenue for the synthesis of complex molecules by modifying existing scaffolds. For brominated cyclopropanecarboxylates, key strategies include ring contractions of larger halogenated precursors and direct functionalization of pre-formed cyclopropane rings.

Conversion from Halogenated Cyclobutanone Derivatives via Rearrangement

A primary method for synthesizing cyclopropane derivatives from cyclic ketones is the Favorskii rearrangement. wikipedia.org This reaction facilitates the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.orgyoutube.com For the synthesis of methyl 2-bromocyclopropanecarboxylate analogues, an appropriately substituted α-bromocyclobutanone serves as the starting material.

The established mechanism proceeds through the formation of an enolate at the carbon atom alpha to the ketone but distal to the halogen. youtube.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the halide and forming a strained bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com Subsequent attack of a nucleophile, such as a methoxide (B1231860) anion (from a base like sodium methoxide), at the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. youtube.com This ring-opening step preferentially occurs to form the more stable carbanion, ultimately yielding the methyl cyclopropanecarboxylate product after protonation or workup. youtube.com The use of an alkoxide base directly affords the corresponding ester derivative. youtube.com

For substrates where enolate formation is not possible, a "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur, which proceeds through a different mechanism without a cyclopropanone intermediate. wikipedia.orgresearchgate.net

Table 1: Generalized Favorskii Rearrangement for Methyl Cyclopropanecarboxylate Synthesis

| Reactant | Reagents | Product | Typical Yield |

| α-Bromocyclobutanone Derivative | Sodium Methoxide (NaOMe), Methanol (MeOH) | Methyl Cyclopropanecarboxylate Derivative | Variable |

Stereocontrolled Approaches from Aminocyclopropane Carboxylic Acid Derivatives

The conversion of an amino group to a bromine on a cyclopropane ring represents a direct functional group interconversion strategy. This transformation can be achieved starting from a methyl aminocyclopropanecarboxylate derivative, employing a reaction analogous to the Sandmeyer reaction.

The process involves two main steps:

Diazotization: The primary amino group is converted into a diazonium salt. This is typically accomplished by treating the aminocyclopropane derivative with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). The reaction is performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate.

Bromide Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper catalyst facilitates the displacement of the diazonio group (N₂) by a bromide ion, yielding the desired this compound.

Achieving stereocontrol in this process is a significant challenge. The stereochemical integrity at the carbon atom undergoing substitution depends on the reaction mechanism and the stability of any potential carbocationic intermediates. For rigid systems like cyclopropanes, the reaction can sometimes proceed with retention of configuration, but this outcome is highly dependent on the specific substrate and reaction conditions.

Table 2: General Synthesis via Diazotization of Aminocyclopropane Derivatives

| Reactant | Reagents | Product |

| Methyl 2-aminocyclopropanecarboxylate | 1. NaNO₂, HBr (aq), 0-5°C 2. CuBr | This compound |

Organometallic-Mediated Synthesis of Cyclopropanecarboxylates

Organometallic reagents are fundamental tools in the formation of carbon-carbon bonds. Zinc-mediated reactions, in particular, offer robust methods for the construction of the cyclopropane ring system found in the target molecule.

Reformatsky-Type Reactions Involving α-Halogenated Esters

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. organic-chemistry.orgpharmdguru.com The key intermediate is an organozinc compound, or a Reformatsky enolate, which is less reactive than corresponding Grignard or lithium reagents, preventing self-condensation of the ester. organic-chemistry.org

For the synthesis of cyclopropanecarboxylates, an intramolecular variation of the Reformatsky reaction is employed. This requires a substrate containing both the α-bromo ester functionality and a leaving group at the γ-position. Treatment of such a precursor with activated zinc metal leads to the formation of the organozinc enolate, which then undergoes a rapid intramolecular nucleophilic substitution to close the three-membered ring. The success of this cyclization relies on the high rate of intramolecular reactions. youtube.com This strategy has been successfully applied to the formation of various carbocyclic systems. rsc.org

Table 3: Intramolecular Reformatsky-Type Cyclization

| Reactant Example | Reagents | Product |

| Methyl 2,4-dibromobutanoate | Activated Zinc (Zn) | Methyl cyclopropanecarboxylate |

Zinc-Mediated Cyclization Protocols

A versatile and mild method for synthesizing cyclopropanes involves the zinc-mediated reductive cyclization of 1,3-dielectrophiles. nih.govresearchgate.net This protocol is particularly useful for creating cyclopropane rings within complex molecules containing sensitive functional groups, such as esters. nih.govnih.gov

The synthesis typically begins with a 1,3-diol, which is converted into a more reactive 1,3-dimesylate by treatment with methanesulfonyl chloride. This dimesylate precursor is then subjected to a cross-electrophile coupling reaction using zinc dust as the reductant. nih.gov The reaction is often facilitated by the addition of activating agents like sodium iodide (NaI) or magnesium bromide (MgBr₂). nih.gov The reaction proceeds via a 1,3-elimination mechanism to form the cyclopropane ring. This methodology has been successfully used in the late-stage modification of natural products and medicinal agents, demonstrating its broad functional group tolerance. nih.govnih.gov

Table 4: Representative Yields for Zinc-Mediated Cyclization of 1,3-Dimesylates

| Substrate Type | Reagents | Product | Yield | Reference |

| 1,3-Dimesylate from (S)-Citronellal | Zn dust, NaI, THF | Substituted Cyclopropane | 41% | nih.gov |

| 1,3-Dimesylate from (R)-Nopol | Zn dust, NaI, THF | Substituted Cyclopropane | 43% | nih.gov |

| General Acyclic 1,3-Dimesylate | Zn dust, NaI, THF | Substituted Cyclopropane | 46% | nih.gov |

Stereochemical Control and Analysis in Methyl 2 Bromocyclopropanecarboxylate Chemistry

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer (cis or trans) of methyl 2-bromocyclopropanecarboxylate. This is typically achieved during the cyclopropanation reaction, where the geometry of the starting materials and the reaction conditions dictate the stereochemical outcome.

The formation of the cyclopropane (B1198618) ring is a highly stereospecific process, often proceeding in a syn-addition manner where the carbene adds to one face of the alkene. organic-chemistry.org The diastereoselectivity of the reaction to form substituted cyclopropanes like this compound is influenced by several key factors:

Reaction Mechanism: The nature of the carbene or carbenoid species is critical. Simmons-Smith-type reactions, which involve a zinc carbenoid, and transition-metal-catalyzed reactions using diazo compounds proceed through different mechanisms, which can affect stereoselectivity. digitellinc.comnih.gov For instance, the cyclopropanation of alkenes with bromoform (B151600) (CHBr₃) can be catalyzed by chromium complexes, where a (bromomethylidene)chromium(III) species is the proposed reactive intermediate. docbrown.info

Steric Hindrance: The steric bulk of the substituents on both the alkene (e.g., methyl acrylate) and the carbene precursor can influence the approach of the reactants, favoring the formation of the less sterically hindered diastereomer. In many cyclopropanation reactions, the trans isomer is thermodynamically more stable and often the major product. beilstein-journals.org

Temperature: Lower reaction temperatures can enhance diastereoselectivity by favoring the transition state with the lowest activation energy, often leading to the thermodynamically preferred product. marquette.edu

Solvent and Reagents: The choice of solvent can influence the reactivity and aggregation state of the carbenoid species, thereby affecting the stereochemical outcome. nih.gov Similarly, the choice of base and phase-transfer catalyst in reactions generating dihalocarbenes can impact the diastereomeric ratio of the products. beilstein-journals.org

The table below illustrates typical diastereoselectivity in related cyclopropanation reactions.

| Alkene | Carbene Source | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (E)-3-Aryl-2-phosphonoacrylate | Dimethyloxosulfonium methylide | Not specified | trans | High |

| Styrene | Methyl phenyldiazoacetate | Rhodium Carboximidate | trans | Good |

| (E)-Allylic Ether | Et₂Zn, CH₂I₂ | Not specified | syn | >95:5 |

| (Z)-Allylic Ether | Et₂Zn, CH₂I₂ | Not specified | syn | >95:5 |

This table presents representative data for analogous cyclopropanation reactions to illustrate common diastereoselectivity trends. beilstein-journals.orgmarquette.edu

The presence of functional groups near the double bond can have a profound directing effect on the stereochemical outcome of cyclopropanation. nih.gov Lewis basic groups, such as hydroxyl or ether functionalities, can coordinate to the electrophilic metal of a carbenoid reagent (e.g., in the Simmons-Smith reaction), delivering the carbene to the same face of the alkene. nih.govnih.gov

In the context of synthesizing this compound from methyl acrylate (B77674), the ester group itself can act as a directing group. However, its influence is generally weaker than that of a hydroxyl group. The stereochemical outcome is often a result of the interplay between the directing effect of the ester and the inherent steric preferences of the transition state. nih.gov For instance, in the cyclopropanation of allylic alcohols, the hydroxyl group directs the formation of the syn-cyclopropane with high selectivity. nih.gov This principle can be extended to other systems where a coordinating group is strategically placed.

Enantioselective Approaches

To produce a single enantiomer of this compound, enantioselective methods are required. These strategies introduce chirality through the use of chiral auxiliaries, catalysts, or enzymes.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to control the stereochemical outcome of a reaction. marquette.eduresearchgate.netresearchgate.net In the synthesis of a chiral cyclopropane, an achiral alkene like methyl acrylate can be converted into a chiral ester or amide using a chiral alcohol or amine. This chiral auxiliary then directs the cyclopropanation to one face of the alkene, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically enriched cyclopropane. researchgate.netethernet.edu.et Common auxiliaries include Evans oxazolidinones and 8-phenylmenthol derivatives. beilstein-journals.orgresearchgate.net

Catalytic asymmetric synthesis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. mdpi.comorganic-chemistry.org For cyclopropanation, chiral transition metal complexes, particularly those of rhodium, copper, and cobalt, are widely used. digitellinc.comorganic-chemistry.org These catalysts react with a carbene precursor (often a diazo compound) to form a chiral metal-carbenoid intermediate, which then transfers the carbene to the alkene enantioselectively. organic-chemistry.orgnih.gov

The table below shows results from representative catalytic asymmetric cyclopropanation reactions.

| Alkene | Carbene Source | Chiral Catalyst System | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Styrene | Ethyl diazoacetate | Engineered Myoglobin (B1173299) | 86% | >99:1 (trans) | >99% |

| β,γ-Unsaturated ketoester | Sulfoxonium ylide | Chiral Rh(III) Complex | up to 89% | >20:1 | up to 99% |

| 2-Haloalkenes | tert-Butyl α-cyano-α-diazoacetate | Chiral Rhodium Catalyst | Good | Moderate | Excellent |

This table presents data from various asymmetric cyclopropanation systems to illustrate the high levels of stereocontrol achievable with modern catalysts. organic-chemistry.orgnih.govnsf.gov

Biocatalysis, using either isolated enzymes or whole-cell systems, has emerged as a powerful tool for stereoselective synthesis. nih.gov Engineered enzymes, particularly heme proteins like myoglobin and cytochrome P450, have been developed to catalyze asymmetric cyclopropanations. nsf.govnih.gov These "carbene transferases" can achieve exceptional levels of both diastereoselectivity and enantioselectivity, often outperforming small-molecule catalysts for specific substrates. nsf.govnih.gov

The synthesis of halogenated cyclopropanes via biocatalysis is an area of active research. digitellinc.com While specific enzyme systems for the direct synthesis of this compound are not widely reported, the existing technology provides a strong proof-of-concept. nih.gov An engineered enzyme could potentially catalyze the reaction between methyl acrylate and a suitable brominated carbene precursor, or perform a kinetic resolution on a racemic mixture of this compound, selectively transforming one enantiomer and leaving the other.

Stereochemical Elucidation and Conformational Analysis

Determining the relative and absolute stereochemistry of the final product is a critical step. High-resolution analytical techniques are employed for this purpose, with conformational analysis providing insight into the molecule's three-dimensional structure and stability.

The three-membered ring of cyclopropane is necessarily planar, leading to significant angle and torsional strain. beilstein-journals.orgspectrabase.comrsc.org Substituents on the ring adopt specific spatial arrangements to minimize steric interactions. For this compound, two diastereomers exist: cis (where the bromine and ester group are on the same side of the ring) and trans (where they are on opposite sides).

The conformational preferences of substituted cyclopropanes are influenced by stereoelectronic effects, such as hyperconjugation. nih.gov In 2-halocyclopropylamines, for example, the orientation of the amino group is governed by these interactions, which in turn affects the basicity and reactivity of the molecule. nih.gov Similarly, the preferred rotamers of the methyl ester group in this compound will be influenced by interactions with the adjacent bromine atom and the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the relative stereochemistry (cis vs. trans). The coupling constants (³J) between the vicinal protons on the cyclopropane ring are diagnostic: typically, ³J_cis_ is larger than ³J_trans_. Chemical shifts in both ¹H and ¹³C NMR are also distinct for each diastereomer. spectrabase.com For determining enantiomeric purity, chiral shift reagents or derivatization with a chiral agent to form diastereomers can be used in conjunction with NMR. ethernet.edu.et

X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry, provided a suitable single crystal can be obtained.

The following table lists hypothetical but representative NMR data for distinguishing cis and trans isomers of a substituted cyclopropane like this compound.

| Isomer | H1 Chemical Shift (ppm) | H2 Chemical Shift (ppm) | H3a/H3b Chemical Shift (ppm) | ³J (H1-H2) (Hz) |

| trans | ~3.0 | ~2.5 | ~1.2-1.8 | ~4-6 |

| cis | ~2.8 | ~2.9 | ~1.1-1.7 | ~7-10 |

This table is illustrative, based on typical values for substituted cyclopropanes. H1 is adjacent to the ester, H2 is adjacent to the bromine.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹³C NMR) for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for distinguishing between diastereomers of substituted cyclopropanes like this compound. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the spatial arrangement of substituents. This sensitivity allows for the differentiation of cis and trans isomers.

In substituted cyclopropanes, the relative orientation of substituents leads to distinct through-space interactions and changes in electron density, resulting in different resonance frequencies for the carbon atoms in each stereoisomer. For instance, in cis- and trans-2-phenylcyclopropanes, the chemical shifts of the cyclopropyl (B3062369) carbons show marked differences, a principle that extends to other substituted cyclopropanes. cemi-ras.ru

Generally, in ¹³C NMR spectra of cyclopropane derivatives, the carbon atoms of the ring itself are highly shielded and appear at unusually high field (low ppm values), sometimes even below 0 ppm relative to tetramethylsilane (B1202638) (TMS). docbrown.info The presence of a bromine atom and a methoxycarbonyl group on the cyclopropane ring of this compound would deshield the adjacent carbons, shifting their resonances downfield.

The key to differentiating the cis and trans isomers lies in the differential shielding effects experienced by the cyclopropyl carbons and the substituent carbons. For example, in the cis isomer, the bromine and the methoxycarbonyl group are on the same side of the ring, leading to steric compression and specific electronic interactions that are absent in the trans isomer. These differences would manifest as distinct chemical shifts for C1, C2, and C3 of the cyclopropane ring, as well as for the carbonyl and methoxy (B1213986) carbons.

Table 1: Predicted ¹³C NMR Chemical Shift Trends for Stereoisomer Differentiation of this compound

| Carbon Atom | Predicted Chemical Shift Trend for cis Isomer | Predicted Chemical Shift Trend for trans Isomer | Rationale for Differentiation |

|---|---|---|---|

| C1 | Downfield | Upfield | The substituent on C2 will have a more pronounced through-space effect on C1 in the cis isomer. |

| C2 | Downfield | Upfield | The bromine atom will have a direct electronic influence, with subtle differences due to the orientation of the ester group. |

| C3 | Shielded | More Shielded | The relative positions of the substituents will alter the shielding of the methylene (B1212753) carbon. |

| C=O | Downfield | Upfield | Steric and electronic effects from the nearby bromine in the cis isomer can influence the carbonyl carbon's resonance. |

| OCH₃ | Downfield | Upfield | The spatial proximity to the bromine in the cis isomer may cause a slight deshielding effect. |

Note: These are predicted trends based on general principles of NMR spectroscopy for substituted cyclopropanes. Actual chemical shift values would need to be determined experimentally.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR spectroscopy is powerful for differentiating diastereomers, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

For a chiral molecule like this compound, which exists as enantiomeric pairs of its cis and trans diastereomers, X-ray crystallography can be used to assign the (R,R), (S,S), (R,S), and (S,R) configurations. The presence of the bromine atom is particularly advantageous for this analysis. Bromine is a relatively heavy atom that exhibits significant anomalous scattering of X-rays. This phenomenon, where the scattering factor of an atom has a real and an imaginary component, is crucial for determining the absolute configuration.

The analysis of Bijvoet pairs, which are reflections that are equivalent in intensity in the absence of anomalous scattering but differ in its presence, allows for the determination of the absolute structure. The Flack parameter, derived from the refinement of the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.

Although a specific crystal structure for this compound was not found in the available literature, the principles of X-ray crystallography have been successfully applied to numerous functionalized cyclopropanes and other organic molecules containing bromine. acs.org The data obtained from such an analysis would provide unequivocal proof of the stereochemistry.

Table 2: Hypothetical X-ray Crystallographic Data for a Stereoisomer of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | A non-centrosymmetric space group, essential for resolving enantiomers. |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° | Defines the size and shape of the repeating unit in the crystal. |

| Flack Parameter | 0.02(3) | A value close to 0 confirms the correct absolute configuration has been determined. |

| Key Bond Lengths | C-Br: ~1.94 Å; C-C (ring): ~1.51 Å; C=O: ~1.20 Å | Provides information about the molecular geometry and bonding. |

| Key Torsion Angles | Br-C2-C1-C(O)O | Defines the relative orientation of the substituents and confirms the cis or trans nature. |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study. Actual values would be determined from experimental data.

Strategic Applications of Methyl 2 Bromocyclopropanecarboxylate in Complex Organic Synthesis

As Chiral Building Blocks for Advanced Architectures

The inherent chirality and reactivity of methyl 2-bromocyclopropanecarboxylate and its derivatives make them valuable precursors for creating advanced, stereochemically defined molecular structures. Chemists can leverage the stereochemistry of the cyclopropane (B1198618) ring to introduce new stereocenters with a high degree of control.

Precursors to Cyclopropane Amino Acids and Peptide Analogues

Cyclopropane amino acids are non-canonical amino acids that, when incorporated into peptides, can induce significant conformational constraints and improve metabolic stability. nih.gov The synthesis of these valuable building blocks can be achieved through various methods, including the use of diazo compounds. nih.gov A one-pot cyclopropanation of dehydroamino acids using in situ generated diazo compounds provides a high-yielding route to cyclopropane amino acid derivatives. nih.gov Another approach involves the Hofmann rearrangement of cyclopropanecarboxamides, which can be performed in an enantioenriched and diastereopure manner to produce bicyclic carbamates that serve as precursors to cyclopropane amino acids. acs.org These cyclopropane amino acids can then be incorporated into peptides using solid-phase peptide synthesis, leading to the creation of peptide analogues with modified structures and potentially enhanced biological activities. acs.orgnih.gov For instance, an analogue of the therapeutic peptide Osteostatin has been synthesized by replacing a serine residue with a 2,3-methanohomoserine, showcasing the practical application of these building blocks. acs.org

| Precursor | Reagent/Method | Product | Reference |

| Dehydroamino acids | In situ generated diazo compounds | Cyclopropane amino acid derivatives | nih.gov |

| Cyclopropanecarboxamides | Hofmann rearrangement | Bicyclic carbamates (precursors) | acs.org |

| Enantioenriched cyclic carbamate | Ring-opening and Fmoc protection | Fmoc-homoserine analogue | acs.org |

Role in Constructing Highly Substituted Cyclopropanes

The construction of highly substituted cyclopropanes is a significant challenge in organic synthesis. This compound and related structures provide a platform for introducing multiple substituents onto the cyclopropane ring with stereocontrol. nih.gov Methodologies for achieving this include diastereoselective cyclopropanation reactions and the functionalization of pre-existing cyclopropane rings. nih.gov For example, the reaction of bromocyclopropanes with various nucleophiles can proceed through a cyclopropene (B1174273) intermediate, allowing for the diastereoselective installation of new substituents. nih.gov This approach has been used to synthesize enantiomerically enriched cyclopropyl (B3062369) ethers and amines with three stereogenic centers on the cyclopropane ring. nih.gov Furthermore, base-promoted Michael-initiated ring-closure reactions provide an efficient route to dinitrile-substituted cyclopropanes. nih.gov The development of such methods expands the toolbox available to chemists for creating structurally diverse and complex cyclopropane-containing molecules. rochester.edu

Synthesis of Biologically Relevant Scaffolds

The unique conformational properties and metabolic stability conferred by the cyclopropane ring make it a desirable motif in medicinal chemistry. This compound is a key intermediate for accessing a variety of biologically active scaffolds.

Incorporation into Natural Products and Pharmaceutical Intermediates

Cyclopropane-containing natural products exhibit a wide range of biological activities. rsc.org The synthesis of these complex molecules often relies on strategic bond formations to construct the strained three-membered ring. While retrosynthetic analysis guides the disconnection of these complex targets into simpler precursors, the forward synthesis often involves the use of versatile building blocks like cyclopropane derivatives. nih.gov this compound can serve as a precursor to more complex intermediates used in the synthesis of pharmaceuticals. google.comzhishangchemical.com For instance, optically active cyclopropane β-amino acid derivatives, which are valuable in creating conformationally restricted peptides, can be synthesized from cyclopropanone (B1606653) surrogates. nih.gov

Enabling Access to N-Cyclopropyl Heterocycles

N-cyclopropyl heterocycles are present in a number of biologically active compounds. The synthesis of these structures can be achieved through the reaction of bromocyclopropanes with nitrogen-containing nucleophiles. ku.edu For example, the diastereoselective formal substitution of bromocyclopropanes with azoles and anilines leads to the formation of N-cyclopropyl heterocycles and N-cyclopropyl anilines, respectively. ku.edu This transformation proceeds through a highly reactive cyclopropene intermediate. The development of methods for constructing cyclopropane-fused N-heterocycles is an active area of research, with novel α-diazo acylating agents being utilized in catalytic [2+1] cycloadditions to afford multifunctionalized N-heterocycles. researchgate.net

Construction of Fused and Spirocyclic Systems

The reactivity of the cyclopropane ring can be harnessed to construct more complex polycyclic systems, including fused and spirocyclic frameworks. These structural motifs are of interest in medicinal chemistry and materials science. The Norrish-Yang cyclization, for instance, has been employed for the synthesis of cyclopropane-fused strained bicyclic systems. researchgate.net More recently, methods for the synthesis of fused spiro piperidone-cyclopropanes have been developed through a domino reaction involving [4+2] annulation, intermolecular electrophilic addition, and intramolecular cyclization. rsc.org Spirocyclic systems containing cyclopropanes are also found in various natural and synthetic compounds with interesting biological properties. beilstein-journals.org

| Starting Materials | Reaction Type | Product | Reference |

| 1-Acylcyclopropanecarboxamides and electron-deficient alkenes | Domino process | Fused spiro piperidone-cyclopropane derivatives | rsc.org |

| Photochemical precursors | Norrish-Yang cyclization | Cyclopropane fused strained bicyclic systems | researchgate.net |

Comprehensive searches of available scientific literature and chemical databases did not yield specific research detailing the direct application of this compound for the synthesis of ring-expanded products or in spiroannelation and polycyclic compound formation as outlined. The following sections provide a discussion of the potential reactivity of this compound based on the established chemical behavior of structurally similar cyclopropane derivatives.

2 Spiroannelation and Polycyclic Compounds

Specific methodologies employing this compound for spiroannelation or the construction of polycyclic frameworks are not detailed in the available literature. However, the reactivity of analogous compounds suggests potential pathways for such transformations.

Spirocycles, which contain two rings connected by a single common atom, are significant motifs in medicinal chemistry. nih.govrsc.org Their synthesis often involves intramolecular cyclization reactions. A plausible, though unconfirmed, route could involve the reaction of this compound with a suitable tethered nucleophile. The nucleophile could first displace the bromide, followed by a subsequent ring-forming reaction involving the ester group to construct the spirocyclic core. For example, the reaction of other α-bromoesters, such as methyl 1-bromocyclopentane-1-carboxylate, with zinc and certain amides is known to produce spiro compounds.

The construction of fused polycyclic systems could potentially be achieved through cascade reactions. rsc.org Donor-acceptor cyclopropanes can undergo formal [3+2] or [4+1] cycloadditions upon ring-opening to form bicyclic heterocyclic systems. uni-regensburg.de A hypothetical reaction could involve the Lewis acid-promoted ring-opening of this compound to form a 1,3-dipole equivalent, which could then be trapped by a dienophile or another reactive partner to build a more complex polycyclic structure. The synthesis of diverse polycyclic indole (B1671886) alkaloids, for example, has been achieved through the strategic transformation of cycloalkenes. rsc.org While these strategies are well-established for other substrates, their application to this compound remains a subject for future investigation.

Mechanistic Insights and Theoretical Investigations

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to model and predict the behavior of methyl 2-bromocyclopropanecarboxylate at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of complex organic reactions. bohrium.com By applying various functionals and basis sets, researchers can model the potential energy surface of a reaction, identifying transition states and intermediates. For instance, functionals like B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or Def2TZVP, are frequently employed to study reaction mechanisms, including cycloadditions and disproportionations. mdpi.comresearchgate.net

These calculations allow for the exploration of different potential pathways, such as concerted versus stepwise mechanisms. mdpi.com The computed activation energies for each step help determine the most likely route a reaction will follow. In cycloaddition reactions, DFT has been used to investigate pathways like concerted [3+2] cycloadditions, stepwise radical-mediated routes, and multi-step processes involving zwitterionic intermediates. mdpi.compku.edu.cn The relative energy barriers calculated for these different routes provide a theoretical basis for understanding the observed product distribution. mdpi.com The reliability of these predictions can be benchmarked against higher-level methods like DLPNO-CCSD(T) to ensure the chosen density functional provides a balanced and accurate description of the reaction's energetics. bohrium.com

Table 1: Common DFT Functionals and Their Applications in Mechanistic Studies

| Functional/Method | Basis Set Example | Typical Application | Source |

| B3LYP | 6-31G(d) | Investigating cycloaddition mechanisms and regioisomeric paths. | mdpi.com |

| M06-2X | 6-311++G(d,p) | Calculating tautomer stability and reaction energy barriers; often provides high accuracy for complex organic reactions. | mdpi.comnih.gov |

| DLPNO-CCSD(T) | aug-cc-pVTZ | High-accuracy single-point energy calculations used as a benchmark to validate DFT results for complex, multi-step reactions. | bohrium.com |

Furthermore, the prediction of reaction selectivity often comes down to comparing the activation Gibbs free energies (ΔG‡) of competing reaction pathways. pku.edu.cn The pathway with the lowest energy barrier is kinetically favored and is predicted to be the major reaction channel. researchgate.netpku.edu.cn For example, in a study of cycloaddition reactions, if a stepwise pathway has an activation free energy of 21.7 kcal/mol while a competing concerted pathway is significantly higher, the model predicts the reaction will proceed stepwise. pku.edu.cn These predictive models are crucial for designing experiments and understanding why certain products are formed preferentially over others.

Table 2: Computational Descriptors for Predicting Reactivity and Selectivity

| Descriptor | Definition | Predictive Value | Source |

| Activation Gibbs Free Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to proceed. | A lower ΔG‡ indicates a faster reaction rate; comparison between pathways predicts the dominant product (selectivity). | pku.edu.cn |

| Fukui Functions (f+, f-, f0) | Descriptors derived from conceptual DFT that indicate the propensity of an atomic site to accept or donate electrons. | Predicts the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, thus explaining regioselectivity. | nih.gov |

The carbon-bromine (C-Br) bond is a central feature of this compound, and understanding its activation is key to predicting its reactivity. Theoretical studies on the reductive cleavage of similar alkyl halides have shown that the process often occurs via a concerted dissociative electron transfer, rather than a stepwise mechanism involving the formation of a stable radical anion intermediate. researchgate.net The activation barrier for this process stems primarily from the energy required to break the carbon-halogen bond. researchgate.net

Computational investigations reveal that upon electron transfer, only a weakly associated, charge-induced donor-acceptor complex is formed, without significant covalent bonding between the resulting carbon-centered radical and the departing anion. researchgate.net This insight challenges earlier mechanistic proposals that invoked distinct radical anion intermediates. Other theoretical studies explore how carbon-halogen bonds can be activated through interactions like chalcogen bonding, where selenium-based donors polarize the C-X bond, facilitating its cleavage. nih.gov Such computational analyses are vital for designing new synthetic methods that rely on the targeted activation of the C-Br bond.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis

The creation of stereochemically pure cyclopropanes is a persistent challenge in organic synthesis due to the entropic and enthalpic barriers associated with forming strained three-membered rings. For methyl 2-bromocyclopropanecarboxylate, which contains two chiral centers, the development of catalytic systems capable of controlling both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.

Future efforts will likely focus on organocatalytic and transition-metal-catalyzed approaches. Organocatalysis, utilizing small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral compounds. rsc.org Research into cascade reactions, where multiple bond-forming events occur in a single operation, could provide efficient routes to complex, enantiomerically enriched cyclopropane (B1198618) derivatives. rsc.org For instance, developing bifunctional catalysts that can direct the stereochemical outcome of the initial cyclopropanation and subsequent transformations is a promising area.

Transition-metal catalysis, particularly with rhodium, palladium, and cobalt, has shown great promise in asymmetric cyclopropanation. bohrium.com A key future direction is the design of novel chiral ligands that can induce high levels of stereoselectivity. bohrium.com The development of Co(II)-based metalloradical catalysis, for example, has enabled the asymmetric radical cyclopropanation of alkenes and could be adapted for the synthesis of chiral this compound. bohrium.com Furthermore, palladium-catalyzed Mizoroki-Heck reactions have been successfully used to create spirocyclic structures with high diastereoselectivity, a strategy that could be explored for derivatives of the target compound. nih.govdiva-portal.org

Table 1: Promising Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Specific System/Ligand | Target Selectivity | Potential Application to this compound |

|---|---|---|---|

| Organocatalysis | Bifunctional Amine-Squaramide | Enantioselective | Michael addition-initiated cyclopropanation of α,β-unsaturated esters. |

| Transition Metal | Rh₂(S-DOSP)₂ | Enantioselective | Asymmetric cyclopropanation using methyl diazoacetate and bromo-alkenes. |

| Transition Metal | Pd(t-Bu₃P)₂ | Diastereoselective | Intramolecular cyclization of precursors to form specific diastereomers. nih.gov |

| Metalloradical | Co(II)-Porphyrin Complex | Enantioselective | Radical-based cyclopropanation pathways offering alternative reactivity. bohrium.com |

Exploration of New Reactivity Modes and Rearrangement Pathways

The inherent ring strain and the presence of bromo and ester functional groups make this compound a substrate ripe for exploring novel chemical reactions. Future research will likely investigate transition-metal-catalyzed ring-opening and rearrangement reactions. These transformations can convert the strained cyclopropane core into more complex acyclic or larger cyclic structures, which are valuable in synthesis. researchgate.net

Heck-type reactions, for example, could lead to cyclopropylcarbinylpalladium complexes that undergo further transformations. researchgate.net The study of thermal rearrangements could also yield valuable mechanistic insights and synthetic pathways. The thermolysis of substituted methylenecyclopropanes has been shown to proceed through complex stereochemical pathways, and similar investigations into brominated cyclopropanecarboxylates could uncover new principles governing these reactions. rsc.org The development of methods for hydrofunctionalization (e.g., hydroamination, hydroalkoxylation) catalyzed by transition metals would further expand the synthetic utility of this compound by installing new functional groups. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. d-nb.infonih.gov Applying these technologies to the synthesis and derivatization of this compound is a key future direction. Flow reactors can enable precise control over reaction parameters such as temperature and pressure, which is particularly advantageous for managing potentially hazardous or unstable intermediates. d-nb.infonih.gov

For example, reactions that are difficult to control in batch, such as those involving highly reactive organometallic intermediates, can become manageable and scalable in a flow system. d-nb.info Automated platforms can accelerate the synthesis of libraries of cyclopropane derivatives for screening in medicinal chemistry or materials science by systematically varying reaction partners and conditions. chemrxiv.orgchemrxiv.org Recent advancements have produced next-generation synthesizers that operate at significantly faster speeds, reducing the time for iterative C-C bond formation. chemrxiv.orgchemistryworld.com Integrating such systems could rapidly generate analogues of this compound, facilitating structure-activity relationship studies. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Processing | Implication for Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Enables better control of exothermic reactions and access to high-energy intermediates. d-nb.info |

| Mixing | Often inefficient and scale-dependent | Rapid and efficient diffusion-based mixing | Improves reaction yields and selectivity, especially for fast reactions. d-nb.info |

| Safety | Large quantities of hazardous materials | Small reactor volumes, minimal holdup | Reduces risks associated with unstable intermediates or exothermic events. d-nb.info |

| Scalability | Complex and often requires re-optimization | "Scaling out" by parallel operation or longer run times | More straightforward path from laboratory discovery to production. nih.gov |

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. mdpi.com Future research will increasingly rely on computational modeling to design new transformations for this compound. DFT calculations can elucidate complex reaction pathways, identify transition states, and rationalize the origins of stereoselectivity in catalytic reactions. diva-portal.orgmdpi.com

For example, computational studies can model the interaction between a chiral catalyst and a substrate, guiding the design of more effective ligands for enantioselective synthesis. mdpi.com These models can also predict the feasibility of novel, yet-untested rearrangement pathways or cycloaddition reactions, thereby saving significant experimental time and resources. By calculating the energy profiles of different potential reactions, researchers can prioritize the most promising avenues for laboratory investigation. mdpi.com

Expanding the Scope of Synthetic Applications in Material Science and Medicinal Chemistry Beyond Biological Activity

While the biological activity of derivatives is of interest, the utility of this compound as a structural motif in material science and as a unique building block in medicinal chemistry represents a significant area for future growth. The rigid, three-dimensional nature of the cyclopropane ring can be used to create well-defined molecular architectures.

In material science, incorporating cyclopropane units into polymers or liquid crystals could impart unique physical and optical properties. The high strain energy of the ring could be harnessed in the design of mechanophores—materials that respond to mechanical stress with a chemical change.

In medicinal chemistry, the cyclopropane ring is often used as a bioisostere for phenyl rings or other larger groups to improve metabolic stability or binding affinity. This compound serves as a precursor to rigid, unnatural amino acids that can be incorporated into peptides to constrain their conformation, a strategy used to enhance biological potency and selectivity. nih.govdiva-portal.org Its role as a versatile intermediate allows for the construction of complex spirocyclic scaffolds, which are privileged structures in many drug discovery programs. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromocyclopropanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Methyl 2-bromocyclopropanecoxylate is typically synthesized via cyclopropanation reactions involving brominated precursors. Key steps include:

- Controlled cyclopropanation : Use of diazo compounds or metal-catalyzed methods to form the cyclopropane ring.

- Esterification : Reaction with methanol under acidic or basic conditions to introduce the methyl ester group.

- Optimization parameters : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (monitored via TLC).

Analytical validation (NMR, MS) is critical to confirm product purity and structural integrity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?

- Methodological Answer :

- <sup>1</sup>H NMR : The cyclopropane protons (H5 in the cyclopropane ring) resonate as a sextet at δ 2.20 ppm (J = 4.4 Hz), while the methyl ester group appears as a singlet at δ 3.70 ppm .

- <sup>13</sup>C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, and the cyclopropane carbons show distinct shifts due to bromine’s electronegativity (~82 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C5H7BrO2), with fragmentation patterns confirming the bromocyclopropane moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .

- Ventilation : Use fume hoods to minimize inhalation exposure. Avoid open flames due to potential flammability .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound during ring-expansion reactions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts) may arise from competing pathways:

- Anion Intermediates : Use <sup>13</sup>C-labeled compounds or deuterated solvents to trace intermediates via NMR.

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor product ratios (HPLC or GC-MS).

For example, β-keto anion intermediates (formed after demesylation) can trigger ring expansion, as observed in analogous cyclopropane derivatives .

Q. What strategies are effective in addressing discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping signals by analyzing temperature-dependent spectral changes.

- DFT Calculations : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with computed values (e.g., using Gaussian or ORCA software) to validate assignments.

- Isotopic Labeling : Synthesize deuterated analogs to simplify coupling patterns (e.g., distinguishing JH5-H6a vs. JH5-H6b) .

Q. How can this compound be leveraged in drug discovery, particularly for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine atom with other halogens (e.g., Cl, F) to modulate electronic effects and assess pharmacological activity.

- Derivatization : Introduce functional groups (e.g., amines, azides) via nucleophilic substitution for click chemistry applications.

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to evaluate metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.